molecular formula C21H24N4O3 B13439856 Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester

Cat. No.: B13439856
M. Wt: 380.4 g/mol
InChI Key: MXVFCIXZAKUBTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves several steps. One common method includes the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of a halogenating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves its interaction with thrombin, a key enzyme in the blood coagulation pathway. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. This mechanism is similar to that of Dabigatran, which is a direct thrombin inhibitor.

Comparison with Similar Compounds

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester can be compared with other anticoagulants such as:

    Dabigatran Etexilate: A prodrug of Dabigatran, which is hydrolyzed to the active form in the body.

    Rivaroxaban: An oral anticoagulant that inhibits Factor Xa.

    Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.

The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other anticoagulants.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C21H24N4O3/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3/h6-12,22-23H,4-5,13H2,1-3H3

InChI Key

MXVFCIXZAKUBTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC

Origin of Product

United States

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